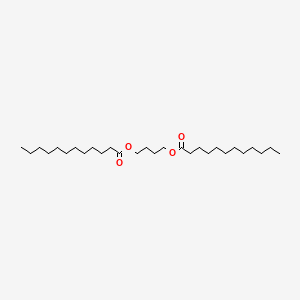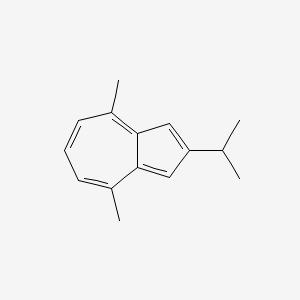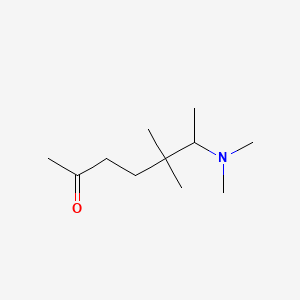![molecular formula C30H14O2 B14753534 Aceanthryleno[2,1-a]aceanthrylene-5,13-dione CAS No. 129-68-0](/img/structure/B14753534.png)
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione is a polycyclic aromatic compound with the molecular formula C30H14O2 and a molecular weight of 406.431 g/mol . This compound is characterized by its complex structure, which includes multiple fused aromatic rings. It is also known by its systematic name, octacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1(29),2,4(9),5,7,11(30),12,14,16,18(23),19,21,25,27-tetradecaene-10,24-dione .
Méthodes De Préparation
The synthesis of aceanthryleno[2,1-a]aceanthrylene-5,13-dione involves multiple steps, typically starting with simpler aromatic compounds. The synthetic routes often include cyclization reactions to form the polycyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or reduce double bonds within the structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Its interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of aceanthryleno[2,1-a]aceanthrylene-5,13-dione involves its interaction with molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione can be compared with other polycyclic aromatic compounds, such as:
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement compared to anthracene.
Chrysene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
The uniqueness of this compound lies in its more complex structure, which provides distinct chemical and physical properties .
Propriétés
Numéro CAS |
129-68-0 |
|---|---|
Formule moléculaire |
C30H14O2 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
octacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1,3(30),4,6,8,11,13,15,17(29),18,20,22,25,27-tetradecaene-10,24-dione |
InChI |
InChI=1S/C30H14O2/c31-29-17-9-3-1-7-15(17)25-23-19(11-5-13-21(23)29)28-26-16-8-2-4-10-18(16)30(32)22-14-6-12-20(24(22)26)27(25)28/h1-14H |
Clé InChI |
NUNPDAMQSBMCIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C5C3=C6C=CC=C7C6=C5C8=CC=CC=C8C7=O)C=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
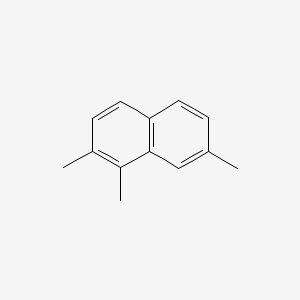
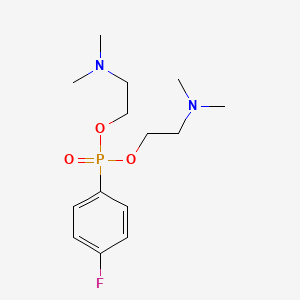
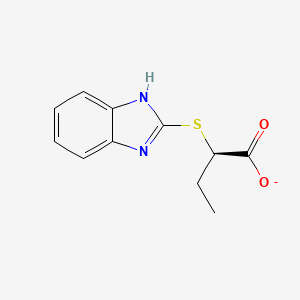
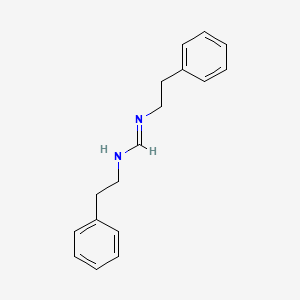
![6-methyl-3-(trimethylsilyl)dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14753496.png)
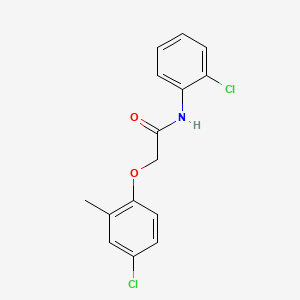
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)


![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
